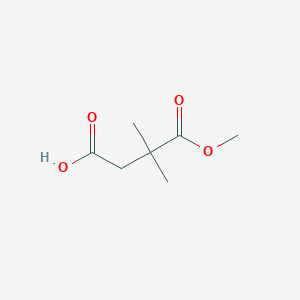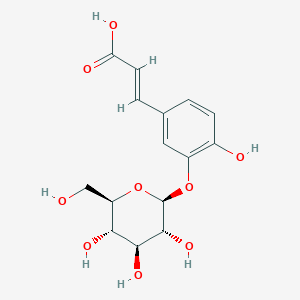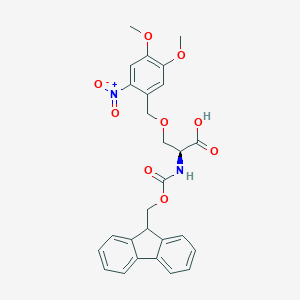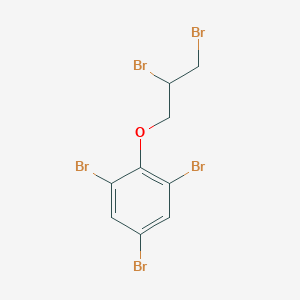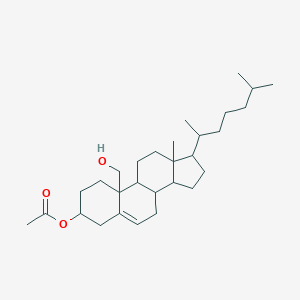![molecular formula C11H11F2NO3 B030708 N-[2-(3,5-Difluorofenil)acetil]-L-alanina CAS No. 208124-34-9](/img/structure/B30708.png)
N-[2-(3,5-Difluorofenil)acetil]-L-alanina
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-[(3,5-difluorophenyl)acetyl]alanine, such as β-alanine derivatives and their involvement in plant metabolism, showcases the complexity and versatility of amino acid synthesis. For example, β-alanine forms a crucial part of pantothenate (vitamin B5) synthesis in plants, indicating a diverse array of synthesis pathways and their importance beyond human applications (Parthasarathy et al., 2019).
Molecular Structure Analysis
Analysis of molecular structures similar to N-[(3,5-difluorophenyl)acetyl]alanine involves understanding the interactions and configurations that contribute to their stability and function. The structural characterization of gold(III) complexes with amino acids offers insights into the coordination chemistry and potential reactivity of such compounds, providing a foundation for exploring the molecular structure of N-[(3,5-difluorophenyl)acetyl]alanine (Glišić et al., 2012).
Chemical Reactions and Properties
The reactivity and chemical properties of N-[(3,5-difluorophenyl)acetyl]alanine can be inferred from studies on related amino acids and derivatives. Alanine dehydrogenase's role in converting L-alanine to pyruvate in microbial metabolism highlights the potential chemical reactions N-[(3,5-difluorophenyl)acetyl]alanine might undergo, emphasizing its metabolic significance (Dave & Kadeppagari, 2019).
Physical Properties Analysis
Understanding the physical properties of N-[(3,5-difluorophenyl)acetyl]alanine requires examining aspects such as solubility, melting point, and crystallinity. These properties are crucial for determining the compound's behavior in different environments and potential applications in materials science.
Chemical Properties Analysis
The chemical properties of N-[(3,5-difluorophenyl)acetyl]alanine, including acidity/basicity, reactivity with other chemical species, and stability under various conditions, are central to its application and function. Studies on similar compounds, like the metabolism of the aspartyl moiety of aspartame, offer insights into the enzymatic pathways and reactions that N-[(3,5-difluorophenyl)acetyl]alanine might be involved in, suggesting a wide range of chemical behaviors and interactions (Ranney & Oppermann, 1979).
Aplicaciones Científicas De Investigación
Investigación de la enfermedad de Alzheimer
Este compuesto es un inhibidor dipeptídico de la γ-secretasa, una enzima involucrada en la producción de péptidos β-amiloide, que están implicados en la enfermedad de Alzheimer . Al inhibir la γ-secretasa, los investigadores pueden estudiar la vía y potencialmente desarrollar tratamientos para reducir los niveles de β-amiloide.
Estudios neurológicos
Como inhibidor de la γ-secretasa, se utiliza para inducir la diferenciación neuronal y bloquear la señalización de Notch . Esto es crucial para comprender el desarrollo de las neuronas y la patogénesis de los trastornos neurológicos.
Biología del desarrollo
El compuesto juega un papel en los estudios de cultivo de órganos del timo fetal (FTOC), donde bloquea la señalización de Notch, afectando el desarrollo de las células T . Esto es significativo para la investigación sobre el desarrollo del sistema inmunológico y las enfermedades asociadas.
Investigación de células madre
Los investigadores utilizan este compuesto en un cóctel de moléculas pequeñas para derivar neuronas corticales de células madre pluripotentes humanas (hPSC) . Ayuda en el estudio del desarrollo del cerebro y las enfermedades neurodegenerativas.
Hepatología
Se utiliza para mantener los hepatocitos en cultivo , lo cual es esencial para la investigación de enfermedades hepáticas y el desarrollo de la ingeniería de tejidos hepáticos.
Oftalmología
El compuesto promueve la formación de fotorreceptores de cono en los organoides retinianos . Esta aplicación es vital para la investigación de la visión y la comprensión de las enfermedades retinianas.
Análisis de la estructura molecular
Los datos de difracción de sincrotrón de alta resolución del compuesto han proporcionado información sobre su estructura molecular, incluida la identificación de características de enlace de hidrógeno . Esto es importante para el diseño de compuestos relacionados con una eficacia mejorada.
Safety and Hazards
The safety information available indicates that “N-[(3,5-difluorophenyl)acetyl]alanine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mecanismo De Acción
Target of Action
The primary target of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, also known as DAPT, is γ-secretase , an intramembrane protease . This enzyme plays a crucial role in the Notch signaling pathway , which is involved in cell-cell communication and regulates a broad spectrum of cell-fate determinations .
Mode of Action
DAPT acts as a γ-secretase inhibitor . It interacts with γ-secretase, reducing the production of Aβ40 and Aβ42 peptides in human primary neuronal cultures .
Biochemical Pathways
By inhibiting γ-secretase, DAPT affects the Notch signaling pathway . This pathway is essential for the normal development of many tissues and organs in the body. Inhibition of this pathway by DAPT can lead to the commitment of embryonic stem cells (ESCs) to neuronal differentiation .
Pharmacokinetics
It’s known that dapt is soluble in dmso , which suggests it could be well-absorbed and distributed in the body. More research would be needed to provide a detailed outline of its pharmacokinetic properties.
Result of Action
The inhibition of γ-secretase by DAPT leads to a reduction in Aβ40 and Aβ42 levels in various biological samples, including brain extract, cerebrospinal fluid, and plasma . Additionally, DAPT promotes the formation of cone photoreceptors in retinal organoids . It also causes ESCs to commit to neuronal differentiation .
Propiedades
IUPAC Name |
(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-6(11(16)17)14-10(15)4-7-2-8(12)5-9(13)3-7/h2-3,5-6H,4H2,1H3,(H,14,15)(H,16,17)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFFVAZKIWXNQV-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478263 | |
| Record name | N-[(3,5-difluorophenyl)acetyl]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208124-34-9 | |
| Record name | N-[(3,5-difluorophenyl)acetyl]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

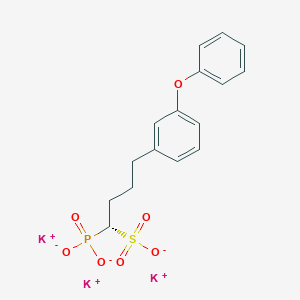
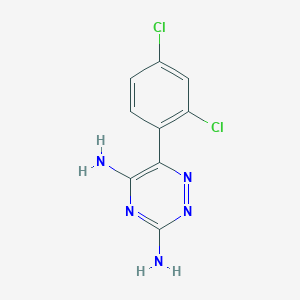
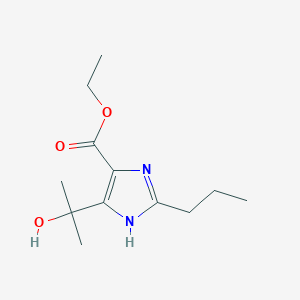
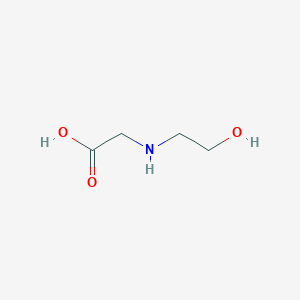
![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)

